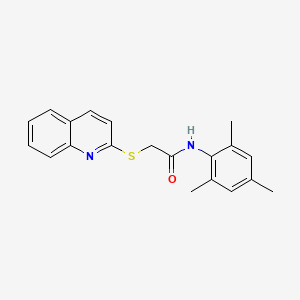
2-(2-furoylamino)-5-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-furoylamino)-5-hydroxybenzoic acid, also known as FAHBA, is a derivative of salicylic acid. It is a small molecule that has shown potential in various scientific research applications.
Mechanism of Action
The mechanism of action of 2-(2-furoylamino)-5-hydroxybenzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins that are involved in inflammation, cancer growth, and Alzheimer's disease.
Biochemical and Physiological Effects:
2-(2-furoylamino)-5-hydroxybenzoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to reduce the levels of reactive oxygen species, which are involved in various diseases such as cancer and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-furoylamino)-5-hydroxybenzoic acid in lab experiments is its small size, which allows for easy penetration into cells and tissues. However, one of the limitations of using 2-(2-furoylamino)-5-hydroxybenzoic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 2-(2-furoylamino)-5-hydroxybenzoic acid. One potential direction is the further study of its anti-inflammatory properties and its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis. Another potential direction is the further study of its potential use in the treatment of cancer and Alzheimer's disease. Additionally, the development of more water-soluble derivatives of 2-(2-furoylamino)-5-hydroxybenzoic acid could help overcome some of the limitations associated with its use in lab experiments.
In conclusion, 2-(2-furoylamino)-5-hydroxybenzoic acid is a small molecule that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(2-furoylamino)-5-hydroxybenzoic acid in the treatment of various diseases.
Synthesis Methods
2-(2-furoylamino)-5-hydroxybenzoic acid can be synthesized through a multi-step process that involves the coupling of furoyl chloride with 5-hydroxy salicylic acid. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques such as NMR and IR.
Scientific Research Applications
2-(2-furoylamino)-5-hydroxybenzoic acid has shown potential in various scientific research applications. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in various animal models. 2-(2-furoylamino)-5-hydroxybenzoic acid has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 2-(2-furoylamino)-5-hydroxybenzoic acid has been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to reduce the levels of amyloid beta, a protein that is involved in the development of Alzheimer's disease.
properties
IUPAC Name |
2-(furan-2-carbonylamino)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-7-3-4-9(8(6-7)12(16)17)13-11(15)10-2-1-5-18-10/h1-6,14H,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWAVDYHGWAQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5847501.png)
![N-(2-fluorophenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5847505.png)
![4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid](/img/structure/B5847515.png)
![3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylic acid](/img/structure/B5847520.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5847525.png)

![3-methyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5847546.png)
![N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5847552.png)

![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5847578.png)

